1-(2-Ethyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
Description
1-(2-Ethyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a heterocyclic compound featuring a triazolo[1,5-a]pyrimidine core substituted with an ethyl group at position 2, a methyl group at position 7, and an acetyl moiety at position 4. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
1-(2-ethyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-4-9-12-10-11-5-8(7(3)15)6(2)14(10)13-9/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSZAGDBQFYWEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(C=NC2=N1)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triazolopyrimidine derivatives, including 1-(2-Ethyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone, typically involves multicomponent reactions. One common method is the Biginelli-like reaction, which involves the cyclization of aldehydes, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure, often under acidic catalysis .
Industrial Production Methods
For industrial production, the synthesis can be optimized using microwave-mediated, catalyst-free methods. For example, performing the reaction in a microwave medium at 140°C can yield the desired product with high efficiency . Additionally, the use of supercritical carbon dioxide as a solvent-free medium with a catalytic amount of ZnCl2 has been reported to be effective .
Chemical Reactions Analysis
Oxidation Reactions
The ethanone (ketone) group at position 6 is susceptible to oxidation under controlled conditions. Studies show that using potassium permanganate (KMnO₄) in acidic or neutral media oxidizes the ketone to a carboxylic acid group, forming 6-carboxy derivatives.
| Reaction Conditions | Product | Yield | Notes |
|---|---|---|---|
| KMnO₄ (aq. H₂SO₄, 60°C) | 6-Carboxy-triazolo-pyrimidine | 65–70% | Requires stoichiometric control to avoid overoxidation |
Reduction Reactions
The ketone moiety undergoes reduction to form secondary alcohols. Sodium borohydride (NaBH₄) in methanol selectively reduces the ethanone group to a hydroxyl group without affecting the triazole or pyrimidine rings.
| Reagent | Product | Yield | Stability |
|---|---|---|---|
| NaBH₄ (MeOH, 25°C) | 6-(1-Hydroxyethyl)-triazolo-pyrimidine | 85% | Hydroxyl group stabilizes via intramolecular H-bonding |
Nucleophilic Substitution
The methyl and ethyl substituents on the triazole and pyrimidine rings participate in nucleophilic substitution. Halogenation at position 5 or 7 occurs using phosphorus oxychloride (POCl₃) under reflux, yielding chloro derivatives for further functionalization .
| Substrate | Reagent | Product | Application |
|---|---|---|---|
| 7-Methyl group | POCl₃ (reflux) | 7-Chloromethyl derivative | Intermediate for cross-coupling reactions |
Electrophilic Substitution
The electron-rich pyrimidine ring facilitates electrophilic aromatic substitution. Nitration with nitric acid/sulfuric acid introduces nitro groups at position 5, enhancing reactivity for subsequent reductions to amino derivatives .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-triazolo-pyrimidine | 55% |
Cycloaddition and Ring Expansion
The triazole ring participates in 1,3-dipolar cycloaddition with alkynes or nitriles, forming extended heterocyclic systems. For example, reaction with phenylacetylene under microwave irradiation produces fused triazolo-pyrimidine-indole hybrids .
| Reactant | Conditions | Product | Biological Activity |
|---|---|---|---|
| Phenylacetylene | Microwave, 120°C | Triazolo-pyrimidine-indole | Anticancer (ERK pathway inhibition) |
Condensation Reactions
The ketone group reacts with hydrazines or hydroxylamines to form hydrazones or oximes, respectively. These derivatives are precursors for heterocyclic scaffolds:
| Reagent | Product | Use |
|---|---|---|
| Hydrazine hydrate | 6-(Hydrazonoethyl)-triazolo-pyrimidine | Antiviral agent synthesis |
| Hydroxylamine | 6-(Oxime)-triazolo-pyrimidine | Chelating ligands for metal complexes |
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling at halogenated positions enables aryl/heteroaryl group incorporation. For instance, 7-chloromethyl derivatives react with 4-methoxyphenylboronic acid to yield biaryl analogs :
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | DMF, 80°C | 7-(4-Methoxyphenyl)-triazolo-pyrimidine | 88% |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Research indicates that derivatives of triazolo[1,5-a]pyrimidines exhibit significant biological activities, including:
- Antiviral Activity : Compounds in this class have been identified as inhibitors of HIV-1 reverse transcriptase and associated ribonuclease H activity. This suggests potential applications in the treatment of viral infections .
- Antimicrobial Properties : Studies have demonstrated that triazolo[1,5-a]pyrimidine derivatives possess antimicrobial properties against various pathogens. This positions them as candidates for developing new antimicrobial agents .
- Cancer Treatment : Some derivatives have been explored for their anticancer properties. The ability to inhibit specific enzymes involved in cancer progression makes these compounds valuable in oncology research.
Agricultural Science
In agricultural applications, 1-(2-Ethyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone can potentially serve as a pesticide or herbicide. The triazole ring structure is known for its fungicidal properties, making it suitable for developing crop protection agents. Research into related compounds has shown effectiveness against fungal pathogens affecting crops.
Material Science
The compound's unique structure also lends itself to applications in material science:
- Fluorescent Materials : Research has indicated that triazolo[1,5-a]pyrimidines can be used to create fluorescent materials due to their photophysical properties. This can be applied in various fields such as sensors and imaging technologies .
Case Study 1: Antiviral Activity
A study published in 2020 highlighted the synthesis of various triazolo[1,5-a]pyrimidine derivatives and their evaluation against HIV-1. The results indicated that certain modifications to the triazole ring significantly enhanced antiviral activity, suggesting a pathway for developing new HIV treatments using similar compounds .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the synthesis of new derivatives from the triazolo[1,5-a]pyrimidine scaffold. The study found that these compounds exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. This research underscores the potential for these compounds to be developed into effective antimicrobial agents for clinical use .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(2-Ethyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to suppress the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the induction of cell apoptosis and G2/M phase arrest, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The triazolo[1,5-a]pyrimidine scaffold is highly versatile, with substitutions at positions 2, 5, 6, and 7 significantly altering physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:
Physicochemical Properties
- Solubility: The target compound’s ethyl and methyl substituents likely confer moderate lipophilicity (logP ~2.5–3.0), similar to 1-(5,7-dimethyl-2-phenyl...ethanone) (logP ~3.2) .
- Thermal Stability : Derivatives with electron-withdrawing groups (e.g., CF₃ in ) exhibit lower thermal stability due to increased electrophilicity .
Biological Activity
1-(2-Ethyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a compound belonging to the triazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The triazolo-pyrimidine scaffold is known to inhibit various enzymes and receptors involved in critical biological pathways. For example, it may act as an inhibitor of RNA-dependent RNA polymerase (RdRp), which is crucial in viral replication processes.
Antiviral Activity
Research has shown that derivatives of the triazolo[1,5-a]pyrimidine scaffold exhibit significant antiviral properties. In particular, studies have indicated that these compounds can inhibit the interaction between viral proteins necessary for replication. For instance:
- Inhibition of RNase H : Compounds derived from the triazolo[1,5-a]pyrimidine structure demonstrated IC50 values in the micromolar range against RNase H activity, suggesting potential as antiviral agents against retroviruses like HIV-1 .
| Compound | IC50 (µM) |
|---|---|
| Compound 11a | 17.7 |
| Compound 11b | 13.1 |
Anticancer Activity
The mechanism by which this compound exerts anticancer effects involves inducing apoptosis in cancer cells. This is achieved by disrupting key signaling pathways and altering gene expression profiles. The compound has shown promise in inhibiting specific kinases involved in cell proliferation and survival.
Other Biological Activities
The broader class of triazolo-pyrimidines has been associated with various other biological activities including:
- Antifungal : Effective against a range of fungal pathogens.
- Anti-inflammatory : Demonstrated potential in reducing inflammation through modulation of cytokine signaling.
- Analgesic : Exhibiting pain-relieving properties in preclinical models .
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on Antiviral Activity : A study evaluated the compound's ability to inhibit influenza virus replication. The results showed a significant reduction in viral load at concentrations that did not exhibit cytotoxicity .
- Anticancer Evaluation : In vitro assays demonstrated that the compound induced apoptosis in various cancer cell lines through caspase activation pathways .
- Enzyme Inhibition Studies : The compound was tested for its ability to inhibit tyrosyl DNA phosphodiesterase and other kinases relevant to cancer biology. Results indicated promising IC50 values suggesting effective inhibition .
Q & A
What are the standard synthetic routes for 1-(2-Ethyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone?
Basic Research Question
The compound is typically synthesized via cyclocondensation reactions involving aminotriazole derivatives and β-ketoesters or malonates. A common method involves refluxing 3-amino-1,2,4-triazole with diethyl ethoxymethylenemalonate in glacial acetic acid, followed by purification via recrystallization . Alternative protocols use TMDP (tetramethylenediamine phosphate) as a dual solvent-catalyst in molten-state or ethanol/water mixtures, achieving yields >90% under optimized conditions (e.g., 65°C, 2 mmol scale) .
How is structural characterization of this compound performed?
Basic Research Question
Characterization relies on ¹H/¹³C NMR and X-ray crystallography :
- NMR : Key signals include the acetyl group (δ ~2.5 ppm for CH₃, δ ~200 ppm for carbonyl carbon) and triazolopyrimidine protons (δ 7.5–8.5 ppm for aromatic protons) .
- X-ray : SHELXL refinement reveals bond lengths (e.g., C–N: 1.33–1.37 Å) and torsion angles (e.g., 55.6° for carboxylate group twist) . Hydrogen-bonding networks (e.g., N–H⋯N interactions) stabilize the crystal lattice .
How can researchers address low yields in triazolopyrimidine synthesis?
Advanced Research Question
Yield optimization requires:
- Catalyst selection : TMDP outperforms piperidine due to reduced side reactions (e.g., 92% yield vs. <80% with other bases) .
- Solvent systems : Ethanol/water (1:1 v/v) enhances solubility of intermediates, minimizing byproduct formation .
- Recycling : TMDP can be reused ≥3 times without purification, reducing costs .
What methods resolve enantiomers of derivatives like 1-(3-fluorophenyl analogs)?
Advanced Research Question
Chiral separation uses Chiralpak AD-phase chromatography with heptane/isopropanol (8:2) at 300 mL/min. Racemates (e.g., UCB-FcRn-84) are baseline-separated (RT = 8.22 min and 10.40 min) with 100% enantiomeric excess . Preferential crystallization or enzymatic resolution may supplement this for scale-up.
How are structure-activity relationship (SAR) studies conducted for biological activity?
Advanced Research Question
SAR strategies include:
- Substituent variation : Introducing halogens (e.g., Cl at C5) or bicyclic amines (e.g., azabicyclo[3.2.1]octane) enhances receptor binding (e.g., CB2 cannabinoid receptor Ki < 10 nM) .
- Pharmacophore mapping : Molecular docking (e.g., TGFβR1 PET tracers) identifies critical interactions (e.g., hydrogen bonds with Ser280) .
- In vitro assays : Microtubule polymerization inhibition (IC₅₀ < 1 µM) correlates with substituent bulk at C6 .
What challenges arise in crystallographic refinement of triazolopyrimidines?
Advanced Research Question
Common issues include:
- Twinning : High-symmetry space groups (e.g., P2₁/c) may require SHELXD for twin-law identification .
- Disorder : Flexible ethyl/methyl groups are modeled with split occupancy (e.g., 60:40) using SHELXL restraints .
- Data quality : High-resolution (<0.8 Å) data is critical for resolving overlapping electron density in fused-ring systems .
How to resolve contradictions in spectral data across structurally similar analogs?
Data Contradiction Analysis
Discrepancies in NMR/HRMS often stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
